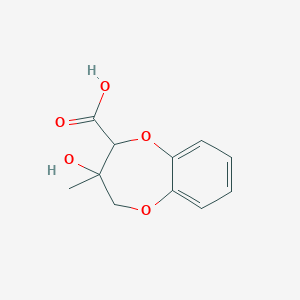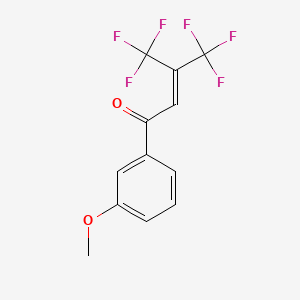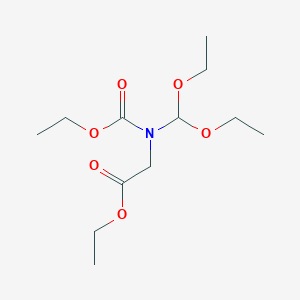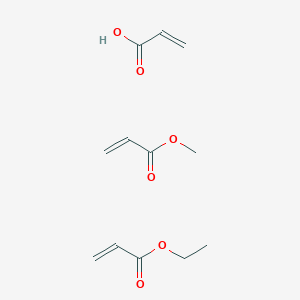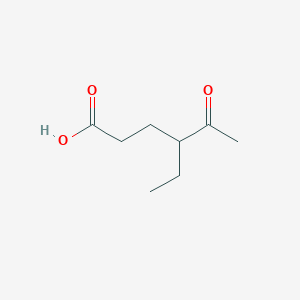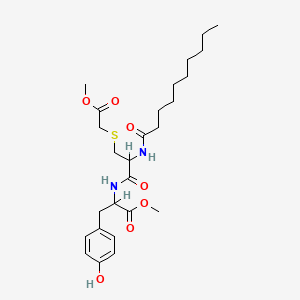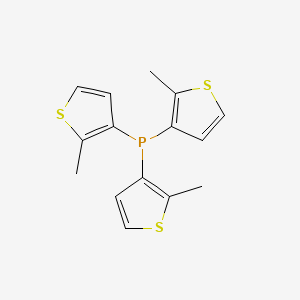
Tris(2-methylthiophen-3-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-methylthiophen-3-yl)phosphane is a tertiary phosphine compound with the molecular formula C15H15PS3 . This compound is characterized by the presence of three 2-methylthiophen-3-yl groups attached to a central phosphorus atom. Tertiary phosphines like this compound are widely studied due to their applications in catalysis, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Tris(2-methylthiophen-3-yl)phosphane typically involves the reaction of 2-methylthiophen-3-yl magnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3C5H4SCH3MgBr+PCl3→P(C5H4SCH3)3+3MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tris(2-methylthiophen-3-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the thiophenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens or alkyl halides are used under controlled conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines depending on the reagents used.
Aplicaciones Científicas De Investigación
Tris(2-methylthiophen-3-yl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Tris(2-methylthiophen-3-yl)phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include metal centers in catalytic systems, and the pathways involve coordination and electron donation from the phosphorus atom to the metal.
Comparación Con Compuestos Similares
- Tris(2-methoxyphenyl)phosphine
- Tris(2,4,6-trimethoxyphenyl)phosphine
- Tris(2-carboxyethyl)phosphine
Comparison: Tris(2-methylthiophen-3-yl)phosphane is unique due to the presence of thiophenyl groups, which impart distinct electronic and steric properties compared to other tris-substituted phosphines. This uniqueness makes it particularly useful in specific catalytic applications where these properties are advantageous.
Propiedades
Número CAS |
30536-97-1 |
|---|---|
Fórmula molecular |
C15H15PS3 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
tris(2-methylthiophen-3-yl)phosphane |
InChI |
InChI=1S/C15H15PS3/c1-10-13(4-7-17-10)16(14-5-8-18-11(14)2)15-6-9-19-12(15)3/h4-9H,1-3H3 |
Clave InChI |
FYYMFEWRMKTUAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CS1)P(C2=C(SC=C2)C)C3=C(SC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)
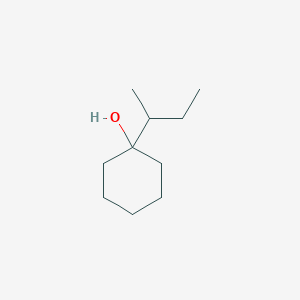
![3-[4-(2-Carboxyethylsulfanyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]sulfanylpropanoic acid](/img/structure/B14680870.png)
![1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14680876.png)
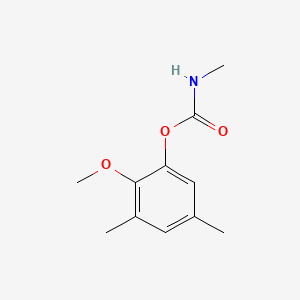
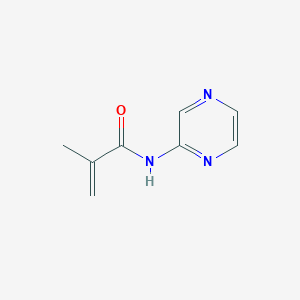
![4-[(E)-Phenyldiazenyl]benzamide](/img/structure/B14680892.png)
